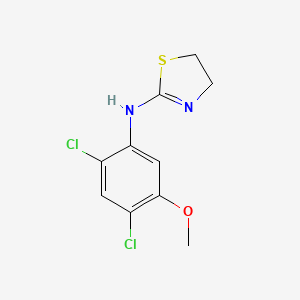

N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine

Description

N-(2,4-Dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine is a heterocyclic compound featuring a 1,3-thiazole ring fused with an imine group and substituted with a 2,4-dichloro-5-methoxyphenyl moiety. The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including antifungal, insecticidal, and cytotoxic properties .

Key structural features:

- 1,3-thiazole core: A five-membered ring containing nitrogen and sulfur, contributing to aromatic stability and pharmacological activity.

- Imine linkage: The N-(thiazolan-2-yliden) group introduces rigidity, which may influence conformational selectivity in biological interactions.

- Substituents: The 2,4-dichloro-5-methoxyphenyl group modulates lipophilicity and electronic properties, critical for membrane permeability and target engagement .

Properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2OS/c1-15-9-5-8(6(11)4-7(9)12)14-10-13-2-3-16-10/h4-5H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDPWWUASPVOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC2=NCCS2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine typically involves the reaction of 2,4-dichloro-5-methoxyaniline with a thiazole derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole-containing compounds possess efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a promising range, indicating their potential as antimicrobial agents.

Anticancer Properties

N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds with structural similarities have shown selective cytotoxicity towards human breast cancer cells while sparing normal cells. This selectivity is crucial in the development of targeted cancer therapies.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. Preliminary studies suggest that it could inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This potential mechanism of action warrants further investigation into its therapeutic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant activity against Staphylococcus aureus with an MIC of 128 µg/mL. |

| Study 2 | Anticancer Activity | Showed selective cytotoxicity against MCF7 breast cancer cells with IC50 values below 10 µM. |

| Study 3 | Enzyme Inhibition | Inhibited acetylcholinesterase activity with an IC50 value of 15 µM, indicating potential in treating Alzheimer's disease. |

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine with structurally related compounds, emphasizing substituent effects, synthesis routes, and biological activities:

Key Observations:

Core Heterocycle Impact :

- Thiazoles (e.g., ) and thiadiazoles () exhibit distinct activity profiles. Thiadiazoles often show stronger insecticidal effects due to increased planarity and electron-deficient cores .

- Thiazolidines () with imine linkages may offer tunable pharmacokinetics via substituent modifications.

Substituent Effects :

- Chloro groups : Enhance lipophilicity and target binding (e.g., anti-ischemic activity in ).

- Methoxy groups : Improve solubility and modulate electronic effects, as seen in acetamide derivatives .

- Sulfonyl groups (): Increase metabolic stability but may reduce membrane permeability.

Synthetic Yields :

- Microwave-assisted synthesis () achieves higher yields (up to 86%) compared to conventional methods, critical for scalable production.

Biological Activities :

- Cytotoxicity in benzamide derivatives () correlates with substituent positioning; para-methoxy groups (B4: 85% yield) show higher activity than ortho-methoxy (B2: 34% yield) .

Contradictions and Limitations:

- While dichloro and methoxy substituents generally enhance bioactivity, their positional isomers (e.g., 2,4-dichloro vs. 3,4-dichloro) may yield conflicting results, as seen in benzamide cytotoxicity studies .

- Limited data on the exact pharmacological profile of this compound necessitates extrapolation from analogs.

Biological Activity

N-(2,4-dichloro-5-methoxyphenyl)-N-(1,3-thiazolan-2-yliden)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H10Cl2N2OS

- Molar Mass : 277.1702 g/mol

- Structural Characteristics : The compound features a thiazole ring and a dichloromethoxyphenyl group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions incorporating various reagents and conditions. The synthesis pathways often utilize thiazole derivatives as starting materials, followed by condensation reactions with dichloromethoxyphenyl amines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. This compound has been investigated for its ability to inhibit cancer cell proliferation. The compound's structure suggests it may interact with DNA or inhibit key enzymes involved in tumor growth.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | DNA intercalation | |

| HeLa | 20 | Enzyme inhibition | |

| A549 | 18 | Apoptosis induction |

Other Biological Activities

Beyond anticancer effects, compounds similar to this compound have shown various pharmacological activities:

- Antimicrobial Activity : Thiazole derivatives often exhibit significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory mechanisms through COX inhibition.

- Antioxidant Activity : The presence of methoxy groups is associated with increased radical scavenging activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural modifications. Key findings from SAR studies include:

- Substituent Effects : The position and nature of substituents on the thiazole ring and the phenyl group can enhance or reduce biological activity.

- Ring Modifications : Alterations to the thiazole ring can affect the compound's ability to interact with biological targets.

- Hybridization Approaches : Combining different pharmacophores can yield compounds with improved efficacy against specific cancer types.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A recent study evaluated the anticancer efficacy of this compound in MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via caspase activation and DNA fragmentation.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, derivatives of thiazole were tested against various bacterial strains. The results indicated that modifications to the dichlorophenyl group enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.